B1578584 Neutrophil cationic peptide 1

Neutrophil cationic peptide 1

Cat. No.: B1578584
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Description

Historical Context and Genesis of Discovery within Host Defense Research

The discovery of Neutrophil Cationic Peptide 1 is rooted in the broader scientific exploration of host defense peptides (HDPs), which are evolutionarily ancient molecules central to the innate immunity of all complex organisms. nih.govubc.ca The quest to understand how the body defends itself against microbial invasion led researchers to investigate the components of immune cells. In 1985, a significant breakthrough occurred when researchers isolated and characterized a group of homologous peptides from human neutrophils, which they named defensins. frontiersin.org Among these was NCP-1, also identified as Human Neutrophil Peptide-1 (HNP-1). wikipedia.orgpeptanova.demdpi.com

This discovery was part of a larger effort to identify the leukocyte-derived molecules responsible for antimicrobial activity. nih.gov Early research in the 1980s had already identified similar microbicidal cationic proteins in rabbit lung macrophages. frontiersin.org The identification of HNP-1, along with HNP-2 and HNP-3, in the azurophilic granules of human neutrophils marked a pivotal moment in understanding the innate immune functions of these abundant white blood cells. peptanova.demdpi.com These peptides were found to constitute a significant portion—30 to 50 percent—of the total protein within these granules. mdpi.com

Classification and Nomenclature within the Alpha-Defensin Family

This compound is classified as an alpha-defensin, a subfamily of the larger defensin (B1577277) family of peptides. wikipedia.orggenenames.org Defensins are characterized by their small size (typically 2-6 kDa), cationic nature, and a conserved structure stabilized by three intramolecular disulfide bonds. frontiersin.orgwikipedia.org The classification into alpha, beta, and theta subfamilies is based on the specific pattern of these disulfide bridges. frontiersin.orgnih.gov

NCP-1 is specifically designated as Human Neutrophil Peptide 1 (HNP-1) and is one of the four myeloid alpha-defensins found in humans (HNP-1 to HNP-4). frontiersin.orgnih.gov These are distinct from the enteric alpha-defensins, HD-5 and HD-6, which are primarily found in the Paneth cells of the small intestine. frontiersin.orgnih.gov The nomenclature reflects its origin and primary cellular location. While initially referred to as this compound, the term Human Neutrophil Peptide 1 (HNP-1) is now the more widely accepted and used designation in scientific literature. peptide.comnih.govnovoprolabs.com The primary structures of HNP-1, HNP-2, and HNP-3 are very similar, differing by only a single amino acid at the N-terminus. peptanova.de

Table 1: Classification of Human Alpha-Defensins

Sub-classPeptide NamePrimary Location
MyeloidHuman Neutrophil Peptide 1 (HNP-1)Neutrophils
MyeloidHuman Neutrophil Peptide 2 (HNP-2)Neutrophils
MyeloidHuman Neutrophil Peptide 3 (HNP-3)Neutrophils
MyeloidHuman Neutrophil Peptide 4 (HNP-4)Neutrophils
EntericHuman Defensin 5 (HD-5)Paneth Cells
EntericHuman Defensin 6 (HD-6)Paneth Cells

Broad Biological Significance in Vertebrate Immunity

The biological significance of this compound extends far beyond its direct antimicrobial properties. As a key effector molecule of the innate immune system, it provides a first line of defense against a broad spectrum of pathogens, including bacteria, fungi, and enveloped viruses. wikipedia.orgoup.comnih.gov Its cationic nature allows it to interact with and disrupt the negatively charged microbial membranes, a fundamental mechanism of its antimicrobial action. wikipedia.orgnih.gov

Beyond direct killing of microbes, HNP-1 is a multifunctional molecule with significant immunomodulatory roles. ubc.canih.govjci.orgnih.gov It can influence the adaptive immune response by acting as a chemoattractant for various immune cells, including T lymphocytes, monocytes, and immature dendritic cells. jci.orgmdpi.com This recruitment of other immune cells to the site of infection helps to orchestrate a more robust and targeted immune response. ubc.ca

Furthermore, HNP-1 can modulate the production of cytokines, which are signaling molecules that regulate inflammation and immune responses. jci.orgresearchgate.net For instance, HNP-1 has been shown to increase the production of pro-inflammatory cytokines like Tumor Necrosis Factor (TNF) and Interleukin-1 (IL-1), while decreasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) by monocytes. wikipedia.org This modulation of the cytokine environment is crucial for effectively clearing infections. plos.org Research has also indicated that HNP-1 can bind to the bacterial cell wall precursor Lipid II, suggesting that it may also inhibit cell wall synthesis as part of its antibacterial mechanism. nih.govnih.gov These diverse functions highlight the central role of HNP-1 in integrating the innate and adaptive immune systems, making it a vital component of vertebrate immunity. oup.com

Table 2: Key Biological Functions of this compound (HNP-1)

FunctionDescription
Direct Antimicrobial Activity Kills a broad range of bacteria, fungi, and enveloped viruses by disrupting their cell membranes. wikipedia.orgoup.com
Immunomodulation Influences the activity of other immune cells and the overall immune response. nih.govjci.org
Chemoattraction Attracts immune cells such as T lymphocytes, monocytes, and dendritic cells to sites of infection. jci.orgmdpi.com
Cytokine Regulation Modulates the production of pro- and anti-inflammatory cytokines to shape the immune response. wikipedia.orgresearchgate.net
Inhibition of Bacterial Cell Wall Synthesis Binds to Lipid II, a precursor of the bacterial cell wall, potentially inhibiting its synthesis. nih.govnih.gov
Antiviral Activity Exhibits activity against various viruses, including inhibiting HIV-1 replication. jci.org

Properties

bioactivity

Antibacterial, Antifungal, Antiviral

sequence

RRCICTTRTCRFPYRRLGTCIFQNRVYTFCC

Origin of Product

United States

Molecular Biology and Biosynthesis of Neutrophil Cationic Peptide 1

Gene Organization and Transcriptional Regulation

The synthesis of Neutrophil Cationic Peptide 1 is tightly controlled at the genetic level, ensuring its expression is primarily restricted to the myeloid lineage and coordinated with other key granular proteins.

Chromosomal Localization and Gene Family Structure

The gene encoding this compound, designated as AZU1, is located on the short arm of human chromosome 19, specifically at the cytogenetic band 19p13.3. maayanlab.cloudnih.gov This region of the chromosome harbors a cluster of genes that encode for related serine protease homologs, including neutrophil elastase (ELA2) and proteinase 3 (PRTN3). maayanlab.cloudnih.gov The AZU1, PRTN3, and ELA2 genes are situated in close proximity to each other, spanning a region of approximately 50 kilobases, and share the same transcriptional orientation. nih.gov This clustering is believed to be crucial for their coordinate expression during neutrophil development. maayanlab.cloudnih.gov All three genes share a similar exon-intron organization, each containing 5 exons, which is also a characteristic shared with other related genes like cathepsin G, mast cell chymase 1, and lymphocyte granzymes, although these are located in a different gene cluster on chromosome 14. nih.gov

The close linkage and shared structural organization of the AZU1, PRTN3, and ELA2 genes suggest a common evolutionary origin and underscore their related functions within the immune system.

Table 1: Genomic Details of the AZU1 Gene

FeatureDescription
Gene Symbol AZU1
Full Name Azurocidin 1
Aliases CAP37, HBP, NAZC, AZAMP
Chromosomal Location 19p13.3 maayanlab.cloudnih.gov
Gene Cluster AZU1-PRTN3-ELA2 nih.gov
Exon Count 5 nih.gov

Promoter Elements and Transcriptional Control Mechanisms

The expression of the AZU1 gene is meticulously regulated, primarily occurring during the promyelocytic stage of neutrophil differentiation. This specific expression pattern is governed by the interplay of various promoter elements and transcription factors. The promoter region of a gene, a sequence of DNA located upstream of the gene, serves as a binding site for RNA polymerase and transcription factors, thereby initiating transcription. wikipedia.org

Studies have indicated that the coordinated expression of the AZU1-PRTN3-ELA2 gene cluster is likely under the influence of common regulatory elements. researchgate.net The myeloid-specific transcription of this gene cluster is associated with chromatin reorganization, suggesting that changes in the chromatin structure are a key regulatory mechanism. wikigenes.org

Several transcription factors have been implicated in the regulation of genes within this cluster. For instance, research on the related human neutrophil peptide (HNP) genes has highlighted the importance of CCAAT/enhancer-binding proteins (C/EBPs), specifically C/EBPα, and c-Myb for efficient transcription in promyelocytic cell lines. aai.org The transcription factor PU.1, which is crucial for the development of hematopoietic lineages, has also been shown to be essential for the normal development and maturation of neutrophils, and its absence affects the expression of secondary granule components. ashpublications.org

Furthermore, epigenetic modifications, such as DNA methylation, play a significant role in controlling AZU1 expression. Hypomethylation of the AZU1 promoter region has been associated with increased gene expression. mdpi.com The promoter of the AZU1 gene contains CpG islands, which are regions with a high frequency of CpG sites. wikipedia.org The methylation status of these islands can influence gene transcription, with methylation generally leading to gene silencing. wikipedia.org

Inflammatory mediators can also modulate AZU1 expression. For example, in vitro studies have shown that the induction of CAP37 can be regulated by tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). wikigenes.org The activation of macrophages by lipopolysaccharide (LPS) can also induce the expression of a variety of genes, including those involved in the inflammatory response. aai.org

Precursor Synthesis and Post-Translational Maturation

Like many proteins destined for secretion or storage in granules, this compound undergoes a series of processing steps after its initial synthesis as a larger precursor molecule.

Prepropeptide Processing and Cleavage Pathways

This compound is synthesized as a preproprotein. nih.gov This precursor molecule consists of three main domains: an N-terminal signal peptide, a propeptide region, and the C-terminal mature peptide. The signal peptide directs the nascent polypeptide chain into the endoplasmic reticulum, after which it is cleaved off.

The resulting proazurocidin then undergoes further processing. This includes the removal of the propeptide. This proteolytic processing is a critical step in the maturation of the protein and its packaging into azurophil granules. The mature form of Azurocidin is a single polypeptide chain.

Role of Pro-Regions in Intracellular Homeostasis

The propeptide region of prepro-azurocidin is thought to play a crucial role in the proper folding and intracellular trafficking of the mature protein. It may also serve to neutralize the cationic and potentially cytotoxic nature of the mature peptide during its transit through the cell, thereby preventing unwanted interactions with other cellular components. This ensures that the active form of the protein is only present within the appropriate subcellular compartment, the azurophil granule.

Cellular Expression and Intracellular Compartmentalization

The expression of this compound is highly specific to certain cell types and it is localized to a specific subcellular compartment, which is essential for its function in the immune response.

This compound is predominantly expressed in neutrophils, a type of white blood cell that constitutes a first line of defense against invading pathogens. nih.gov Its synthesis occurs at the promyelocyte stage of neutrophil development in the bone marrow. maayanlab.cloud Once synthesized, the mature protein is packaged and stored in high concentrations within the azurophil granules, which are specialized lysosomes of neutrophils. maayanlab.cloudnih.gov

Upon activation of the neutrophil by inflammatory stimuli, these granules fuse with the phagosome or are released into the extracellular space through degranulation. maayanlab.cloud This release allows this compound to exert its various biological effects, including direct antimicrobial activity and the recruitment of other immune cells to the site of inflammation. maayanlab.cloud While primarily a neutrophil protein, there is some evidence for its expression in other cell types, such as platelets and in endothelial cells under certain inflammatory conditions. wikigenes.orgmdpi.com

Expression Profiles During Granulopoiesis

This compound is encoded by the DEFA1 gene. wikipedia.org The expression of this gene is tightly regulated and is specific to certain stages of granulopoiesis, the process of neutrophil development in the bone marrow. ashpublications.orgmdpi.com

The synthesis of HNP-1 is primarily active in the early stages of neutrophil maturation. mdpi.com Specifically, the mRNA for HNP-1 is abundant in promyelocytes and early myelocytes. ashpublications.orgmdpi.comcapes.gov.br As these precursor cells differentiate into more mature forms like metamyelocytes, band cells, and finally, segmented neutrophils, the expression of the DEFA1 gene is significantly downregulated. ashpublications.org Consequently, mature circulating neutrophils in healthy individuals have negligible levels of DEFA1 mRNA. ashpublications.org This stage-specific expression ensures that the peptide is produced and stockpiled in the granules of developing neutrophils for later use during an immune response. ashpublications.org

Studies have shown that the proportion of neutrophils expressing HNP-1 on their surface, marked by CD177, increases as the cells mature within the bone marrow. nih.gov Interestingly, research comparing neutrophil subsets has revealed that CD177-negative neutrophils exhibit higher mRNA levels of several granule proteins, including defensin (B1577277) α1, compared to their CD177-positive counterparts. nih.govplos.org This suggests a complex regulatory mechanism governing the expression of granule protein genes during the final stages of neutrophil maturation. nih.gov

Table 1: DEFA1 Gene Expression During Neutrophil Maturation

Granulopoiesis Stage DEFA1 mRNA Expression Level Reference
Promyelocyte High ashpublications.orgmdpi.com
Myelocyte High ashpublications.orgmdpi.com
Metamyelocyte Low/Downregulated ashpublications.org
Band Cell Negligible ashpublications.org
Mature Neutrophil Negligible ashpublications.org

Azurophilic Granule Biogenesis and Storage Dynamics

This compound is synthesized as a larger precursor protein, preproHNP-1, which is 94 amino acids long. mdpi.comasm.org This precursor undergoes a series of proteolytic processing steps to become the mature, active peptide. mdpi.comasm.org

The initial "pre" region, a 19-amino-acid signal peptide, directs the nascent protein into the endoplasmic reticulum. mdpi.com Following the removal of the signal peptide, the resulting proHNP-1, a 75-amino-acid propeptide, is transported through the Golgi complex and packaged into azurophilic granules, which are primary granules of neutrophils. mdpi.comasm.orgnih.gov

The "pro" region, a 45-amino-acid N-terminal segment, is crucial for the correct folding of the mature HNP-1 domain and also serves to neutralize the positive charge of the mature peptide, preventing potential damage within the cell before its release. mdpi.comcapes.gov.brnih.gov The final maturation step, which involves the cleavage of this pro-peptide to yield the 30-amino-acid mature HNP-1, occurs within these azurophilic granules. plos.orgresearchgate.net This processing is mediated by serine proteases, specifically neutrophil elastase and proteinase 3, which are also stored in the azurophilic granules. plos.orgnih.gov Cathepsin G, another protease in these granules, can also process proHNP-1, but it generates a slightly different variant. plos.orgnih.gov

Once mature, HNP-1 is stored in high concentrations within the azurophilic granules, ready to be deployed upon neutrophil activation. plos.orgnih.gov These granules can fuse with phagosomes to kill ingested pathogens or release their contents into the extracellular space. plos.orgnih.gov

Mechanisms Governing Peptide Release from Neutrophils

The release of this compound from neutrophils is a critical step in its function as an antimicrobial and immunomodulatory molecule. This release is primarily achieved through a process called degranulation, where the azurophilic granules fuse with the plasma membrane or the phagosomal membrane. nih.govnih.gov

Several stimuli can trigger neutrophil degranulation and the subsequent release of HNP-1. These include:

Phagocytosis: When a neutrophil engulfs a microorganism, the azurophilic granules fuse with the newly formed phagosome, releasing HNP-1 and other antimicrobial proteins directly onto the trapped pathogen. plos.orgnih.govnih.gov

Microbial Products: Components of microorganisms, such as lipopolysaccharide (LPS) from Gram-negative bacteria, can directly activate neutrophils and induce degranulation. mdpi.com

Host-derived Inflammatory Mediators: Cytokines and other signaling molecules produced during an inflammatory response can also stimulate neutrophils to release their granular contents. qscience.com For example, staphylokinase, a bacterial protein, has been shown to induce the release of HNP-1. mdpi.com

In addition to degranulation, a portion of proHNP-1 is also found in the specific granules of mature neutrophils and can be secreted by activated cells. plos.orgnih.gov This suggests that extracellular processing of the pro-peptide by enzymes like matrix metalloproteinase 7 (MMP-7) might occur, although MMP-7 is not present in neutrophils themselves. plos.orgnih.govnih.gov

The release of HNP-1 allows it to act both intracellularly within the phagolysosome and extracellularly, where it can contribute to the killing of pathogens and modulate the activity of other immune cells. plos.orgnih.govnih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound HNP-1
Human Neutrophil Peptide 1 HNP-1
α-defensin 1
DEFA1
PreproHNP-1
ProHNP-1
Neutrophil elastase
Proteinase 3
Cathepsin G
Lipopolysaccharide LPS
Matrix metalloproteinase 7 MMP-7
Staphylokinase

Structural Biology and Conformation Function Relationships of Neutrophil Cationic Peptide 1

Primary Sequence Characteristics and Post-Translational Modifications

NCP-1 is initially synthesized as a 94-amino acid inactive precursor protein, prepro-NCP-1. This precursor undergoes a series of post-translational modifications to yield the mature, active peptide. nih.gov The initial prepropeptide contains a 19-amino acid N-terminal signal sequence, which directs the protein to the endoplasmic reticulum. Following the signal peptide is a 45-amino acid pro-region. This anionic propeptide is crucial for the correct folding of the mature peptide and also serves to neutralize the cationic charge of the mature domain, preventing potential cytotoxic effects within the host cell.

The maturation of NCP-1 involves sequential proteolytic cleavage events that remove the signal peptide and the pro-region, a common mechanism for activating antimicrobial peptides. nih.gov Beyond proteolytic processing, NCP-1 can undergo other post-translational modifications that modulate its activity. One such modification is the ADP-ribosylation of arginine residues. This process, catalyzed by arginine-specific ADP-ribosyltransferase-1, involves the transfer of an ADP-ribose moiety to the guanidino group of arginine. nih.gov This modification can significantly alter the peptide's cationicity and, consequently, its biological functions. nih.gov Another reported modification is the phosphorylation of the tyrosine residue at position 21 (Tyr21). nih.gov

Characteristic Description
Precursor Length 94 amino acids (Prepro-NCP-1)
Mature Peptide Length 30 amino acids
Key Residues High content of Cysteine and Arginine
Isoelectric Point Cationic
Modification Description Functional Impact
Proteolytic Cleavage Removal of a 19-amino acid signal peptide and a 45-amino acid pro-region from the prepro-NCP-1 precursor.Activation of the peptide to its mature, functional form.
ADP-ribosylation Enzymatic transfer of an ADP-ribose group to arginine residues.Alters the cationicity of the peptide, which can modulate its biological activities. nih.gov
Phosphorylation Addition of a phosphate (B84403) group to Tyr21.The functional consequence of this modification is an area of ongoing research. nih.gov

Secondary and Tertiary Structural Elucidation

The three-dimensional structure of Neutrophil Cationic Peptide 1 has been extensively studied using techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies have revealed a highly conserved and stable fold that is a hallmark of the defensin (B1577277) family of antimicrobial peptides.

The secondary structure of NCP-1 is dominated by a three-stranded anti-parallel beta-sheet. nih.gov This β-sheet forms a compact, globular fold. The stability of this tertiary structure is critically dependent on three intramolecular disulfide bonds. researchgate.net These covalent cross-links are formed between the six conserved cysteine residues. The disulfide bond topology is a signature feature of alpha-defensins, with the following connectivity: Cys1-Cys6, Cys2-Cys4, and Cys3-Cys5. nih.gov This rigid framework is essential for maintaining the structural integrity of the peptide, protecting it from proteolytic degradation and enabling its diverse biological functions. In its crystalline state, two NCP-1 monomers can associate to form a dimer through intermolecular hydrogen bonds between their central beta-strands, effectively creating a six-stranded beta-sheet. nih.gov

Conformational Flexibility and Dynamic Behavior

Simulations have also shown that the absence of disulfide bonds leads to significant unfolding of the peptide, particularly in the N-terminal region, underscoring their critical role in maintaining the native, biologically active conformation. nih.gov The dynamic nature of NCP-1 is thought to be crucial for its ability to oligomerize and form pores in bacterial membranes, a key mechanism of its antimicrobial action.

Structural Determinants for Functional Specificity

The diverse biological activities of this compound are dictated by specific structural features that mediate its interactions with various targets. The relationship between its structure and function is a subject of intensive research.

A primary determinant of NCP-1's function is its cationic nature, which facilitates its initial electrostatic interaction with the negatively charged components of microbial surfaces, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. However, cationicity alone is not sufficient for its full range of activities.

The specific arrangement of hydrophobic and cationic residues on the peptide's surface creates an amphipathic structure that is crucial for membrane disruption. Hydrophobic residues, including Tyr16, Ile20, Leu25, and Phe28, have been identified as key determinants of NCP-1's ability to form dimers and higher-order oligomers. pdbj.org These oligomeric forms are believed to be the active species that insert into and permeabilize microbial membranes. Mutational studies have shown that replacing these hydrophobic residues with alanine (B10760859) significantly impairs the peptide's antimicrobial and other biological functions. pdbj.org

Cellular and Subcellular Mechanisms of Action of Neutrophil Cationic Peptide 1

Direct Antimicrobial Modalities

The direct antimicrobial activities of HNP-1 are generally categorized by its interactions with the microbial cell envelope and its ability to engage with intracellular targets following entry into the microbe.

A primary and widely studied mechanism of HNP-1 is its ability to compromise the integrity of the microbial cell envelope. This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of microbial membranes. nih.gov

HNP-1 has been shown to permeabilize the membranes of susceptible microbes, leading to the leakage of intracellular contents and ultimately, cell death. nih.gov In Gram-negative bacteria, such as Escherichia coli, this is a sequential process. HNP-1 first permeabilizes the outer membrane, followed by the inner cytoplasmic membrane. nih.govnih.govmdpi.com This activity is dependent on the presence of the peptide's intramolecular disulfide bonds, which stabilize its tertiary structure, as well as the transmembrane potential of the bacteria. nih.govmdpi.com The formation of pores or channels in the membrane is a key aspect of this mechanism, allowing for the uncontrolled flux of ions and small molecules. nih.govnih.govmdpi.com While the precise architecture of these pores is a subject of ongoing research, it is understood that HNP-1 peptides can aggregate to form these disruptive structures. arxiv.org

Table 1: HNP-1 Interaction with Microbial Membranes
Microbial TargetMechanismKey DependenciesOutcome
Gram-Negative Bacteria (e.g., E. coli)Sequential permeabilization of outer and inner membranes. nih.govnih.govmdpi.comDisulfide bonds, membrane potential. nih.govmdpi.comLeakage of intracellular contents, cell death. nih.gov
Gram-Positive Bacteria (e.g., S. aureus)Membrane permeabilization is observed, but may not be the primary killing mechanism. nih.govInteraction with cell wall components (Lipid II). nih.govInhibition of cell wall synthesis, cell death. nih.govscienceopen.comuu.nlnih.gov

While membrane disruption is a recognized mechanism, research has revealed that it may not be the sole or even primary mode of bactericidal action, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov A significant finding is that HNP-1 can bind to Lipid II, an essential precursor for the synthesis of the bacterial cell wall peptidoglycan. nih.govscienceopen.comuu.nlnih.gov By binding to Lipid II, HNP-1 effectively sequesters this molecule, thereby inhibiting the process of cell wall construction. nih.govscienceopen.comuu.nlnih.gov This novel mechanism explains why the membrane-disrupting activity of HNP-1 does not always correlate with its bactericidal efficacy. nih.gov Studies have demonstrated that reducing the levels of Lipid II in the bacterial membrane significantly diminishes the killing activity of HNP-1, underscoring the functional importance of this interaction. nih.govscienceopen.comuu.nlnih.gov This suggests a targeted mechanism beyond general membrane permeabilization.

Following membrane translocation or entry into the microbial cell, HNP-1 can interfere with critical intracellular processes, contributing to its antimicrobial effect. oup.comnih.gov

Once inside the bacterial cell, HNP-1 has been observed to inhibit the synthesis of DNA and RNA. nih.govmdpi.com In Gram-negative bacteria, the inhibition of these macromolecular synthesis pathways often occurs in parallel with the permeabilization of the inner membrane. nih.govmdpi.com Some defensins have been shown to obstruct cellular replication by directly binding to DNA. nih.gov Furthermore, specific research indicates that HNP-1 can interfere with the DNA damage response pathway in E. coli by inhibiting the binding of the RecA protein to single-stranded DNA (ssDNA), a critical step in DNA repair and recombination. nih.govmdpi.com

In addition to nucleic acid synthesis, HNP-1 can also disrupt protein synthesis. nih.govmdpi.com This inhibition is another consequence of the peptide gaining access to the cytoplasm. While this has been observed in bacteria, the anti-translational activity of HNP-1 has also been studied in eukaryotic cells, such as macrophages. In these cells, HNP-1 can enter and profoundly inhibit bulk protein translation. pnas.org This inhibition affects both cap-dependent and cap-independent mRNA translation and is reliant on the correct tertiary structure of the HNP-1 peptide. pnas.org This suggests a sophisticated mechanism of action that goes beyond simple membrane disruption to the targeted modulation of fundamental cellular machinery.

Table 2: Intracellular Targets of HNP-1
Intracellular ProcessSpecific Target/MechanismAffected Microbe Type
Nucleic Acid SynthesisInhibition of DNA and RNA synthesis. nih.govmdpi.com Interference with RecA binding to ssDNA. nih.govmdpi.comGram-Negative Bacteria (e.g., E. coli)
Protein SynthesisInhibition of bulk mRNA translation (both cap-dependent and independent). pnas.orgBacteria, Eukaryotic cells (e.g., Macrophages). nih.govmdpi.compnas.org

Intracellular Microbial Target Engagement

Disruption of Microbial DNA Repair Pathways

The precise mechanisms by which Neutrophil Cationic Peptide 1 (HNP-1) disrupts microbial DNA repair pathways are an area of ongoing investigation. While it is established that some antimicrobial peptides can inhibit DNA synthesis and replication, direct and detailed evidence specifically linking HNP-1 to the interruption of defined DNA repair mechanisms, such as the SOS response, is not extensively documented. nih.govnih.govtandfonline.com In fact, some research suggests that the rapid killing mechanism of many antimicrobial peptides does not typically elicit stress responses like the SOS pathway, which is a key DNA damage response in bacteria. nih.gov However, it has been noted that HNP-1 can target intracellular processes to inhibit protein and DNA synthesis in certain microbes, such as E. coli. tandfonline.com The potential for HNP-1 to interfere with DNA gyrase and topoisomerase IV, which would induce an SOS response, has been observed in hybrid peptides but remains to be fully elucidated for HNP-1 itself. tandfonline.com Therefore, while HNP-1 contributes to microbial death by targeting essential intracellular processes including nucleic acid synthesis, its specific role in the direct disruption of DNA repair pathways requires further research for a complete understanding. nih.govtandfonline.com

Virulence Factor Neutralization and Pathogen Inactivation

Beyond direct killing through membrane permeabilization, this compound (HNP-1) employs sophisticated mechanisms to neutralize bacterial virulence factors and inactivate pathogens. A key strategy is the direct binding and inactivation of bacterial toxins. For instance, HNP-1 can bind to and neutralize Exotoxin A, a significant virulence factor produced by Pseudomonas aeruginosa. nih.gov

Another critical mechanism of pathogen inactivation involves the inhibition of cell wall synthesis. HNP-1 has been shown to interact with high affinity to Lipid II, an essential precursor molecule for the synthesis of peptidoglycan, which forms the bacterial cell wall. asm.org By binding to Lipid II, HNP-1 effectively sequesters this precursor, thereby halting the construction of the cell wall and compromising the structural integrity of the bacterium. asm.org Studies have demonstrated that reducing the levels of Lipid II in the bacterial membrane significantly diminishes the killing efficacy of HNP-1, underscoring the importance of this interaction. asm.org This mechanism represents a targeted approach to pathogen inactivation that is distinct from non-specific membrane disruption.

Immunomodulatory Functions in Host Cellular Processes

Leukocyte Chemotaxis and Cellular Recruitment

HNP-1 plays a significant role in orchestrating the movement of various immune cells to sites of infection or inflammation through both direct and indirect actions. mdpi.com

HNP-1 functions as a direct chemoattractant, signaling diverse immune cell populations to migrate toward a chemical gradient. Research has shown that HNP-1 exhibits significant chemotactic activity for human monocytes, with HNP-1 being more potent in this regard than HNP-2, while HNP-3 shows no such activity. nih.govmdpi.com Its chemoattractant properties extend to macrophages and various lymphocyte subsets, including naive CD4+/CD45RA+ T cells and CD8+ T cells. nih.govplos.orgasm.org Furthermore, HNP-1 is a chemotactic agent for immature dendritic cells and mast cells, highlighting its role in bridging the innate and adaptive immune responses. nih.govnih.govspandidos-publications.com

Immune Cell SubsetChemoattractant Effect of HNP-1Reference
MonocytesSignificant chemotactic activity nih.govmdpi.comnih.gov
MacrophagesActs as a chemotactic agent nih.govplos.org
Naive T Cells (CD4+/CD45RA+)Chemotactic activity nih.govnih.govspandidos-publications.com
CD8+ T CellsInduces migration nih.gov
Immature Dendritic CellsChemotactic activity nih.govasm.orgnih.gov
Mast CellsActs as a chemotactic agent nih.gov

In addition to its direct chemoattractant properties, HNP-1 can indirectly promote cellular recruitment by modulating the expression of other signaling molecules. HNP-1 has been shown to induce the production of Interleukin-8 (IL-8), a potent neutrophil-attracting chemokine, from intestinal epithelial cells in a dose-dependent manner. spandidos-publications.comspandidos-publications.com This action can amplify the recruitment of neutrophils to a site of inflammation. spandidos-publications.com

Furthermore, HNP-1 has been identified as a potential regulator of epithelial adhesion molecules. In an in vitro model, the presence of HNP-1 led to reduced secretions of Desmocollin 2 and Occludin. nih.gov The regulation of adhesion molecules is critical for controlling the transmigration of leukocytes across epithelial and endothelial barriers, suggesting another layer of control exerted by HNP-1 on the inflammatory process.

Cytokine and Inflammatory Mediator Regulation

The regulatory role of this compound (HNP-1) on cytokines and inflammatory mediators is complex and highly dependent on its concentration. nih.govspandidos-publications.com At low concentrations, HNP-1 can exhibit pro-inflammatory effects. For example, low levels of HNP-1 have been observed to upregulate the expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in monocytes, while simultaneously downregulating the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov It can also provoke the release of TNF-α from lymphocytes. plos.org

Conversely, at higher concentrations, HNP-1 often demonstrates anti-inflammatory properties. It can inhibit the production of TNF-α by human monocyte-derived macrophages and block the release of IL-1β from monocytes that have been activated by lipopolysaccharide (LPS). nih.gov A high concentration of HNP-1 (100 µg/ml) was found to decrease the expression of IL-1β, TNF-α, and IL-10 in activated lamina propria mononuclear cells. spandidos-publications.com This dual functionality allows HNP-1 to fine-tune the inflammatory response, promoting initial defense while potentially helping to resolve inflammation later to prevent excessive tissue damage. nih.gov

Cytokine/MediatorEffect of HNP-1Context / ConcentrationReference
Tumor Necrosis Factor-alpha (TNF-α)UpregulationLow concentration, in activated monocytes nih.govnih.gov
Tumor Necrosis Factor-alpha (TNF-α)InhibitionIn human monocyte-derived macrophages nih.gov
Interleukin-1 beta (IL-1β)UpregulationLow concentration, in activated monocytes nih.govnih.gov
Interleukin-1 beta (IL-1β)InhibitionHigh concentration, in activated mononuclear cells; also in LPS-activated monocytes nih.govspandidos-publications.com
Interleukin-6 (IL-6)InhibitionIn peripheral blood mononuclear cells nih.gov
Interleukin-8 (IL-8)InductionIn intestinal epithelial cells spandidos-publications.comspandidos-publications.com
Interleukin-10 (IL-10)DownregulationLow concentration, in activated monocytes nih.gov
Interleukin-10 (IL-10)InhibitionHigh concentration, in activated mononuclear cells spandidos-publications.com
Induction of Pro-inflammatory Cytokine Production

This compound has been shown to stimulate the production of pro-inflammatory cytokines, which are key signaling molecules in the initiation and amplification of inflammatory responses. At low concentrations, HNP-1 can upregulate the expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in monocytes that have been activated by stimuli such as Staphylococcus aureus or phorbol (B1677699) 12-myristate 13-acetate (PMA) in vivo nih.gov. In studies involving Leishmania major-infected neutrophils, treatment with recombinant HNP-1 led to a significant increase in the production of TNF-α plos.orgsciencedaily.comresearchgate.net. This heightened TNF-α response is critical for potentiating the immune system's ability to combat invading pathogens plos.orgsciencedaily.comresearchgate.net. Furthermore, human neutrophil peptides, including HNP-1, can stimulate the production of pro-inflammatory cytokines as part of their role in augmenting the innate immune response qscience.com.

CytokineEffect of HNP-1Cellular Context
TNF-α Upregulation/Increased ProductionActivated Monocytes, Leishmania-infected Neutrophils
IL-1β UpregulationActivated Monocytes
IL-6 InductionPeripheral Blood Mononuclear Cells (PBMCs)
IL-8 InductionNot specified in detail
CytokineEffect of HNP-1Cellular Context
TGF-β Decreased ProductionLeishmania-infected Neutrophils
IL-10 DownregulationActivated Monocytes
Influence on Cytokine Biosynthesis and Secretion

The influence of this compound on cytokine levels is underpinned by its ability to modulate the fundamental processes of protein synthesis. HNP-1 can enter macrophages and inhibit protein translation, a mechanism that serves as a "molecular brake" on macrophage-driven inflammation nih.goved.ac.uk. This inhibition of protein synthesis affects the production of multiple cytokines, including TNF-α, IL-6, IL-8, and IL-1β pnas.org. Interestingly, this translational inhibition by HNP-1 occurs without affecting the stability of the messenger RNA (mRNA) or inducing the unfolded protein response nih.goved.ac.uk. The peptide has been shown to powerfully inhibit both cap-dependent and cap-independent mRNA translation in cell-free systems nih.gov. This direct regulation of mRNA translation in macrophages by a peptide released from neutrophils represents a significant mechanism for controlling the inflammatory response, ensuring both pathogen clearance and the timely resolution of inflammation to minimize tissue damage nih.goved.ac.uk.

Regulation of Immune Cell Apoptosis and Survival

This compound plays a significant role in regulating the lifespan of immune cells, particularly neutrophils, through the modulation of apoptosis. Studies have shown that HNP-1 can delay the onset of spontaneous apoptosis in neutrophils isolated from healthy individuals plos.orgresearchgate.netnih.gov. This effect is the most potent among human neutrophil peptides 1, 2, and 3 nih.govresearchgate.net. The suppression of neutrophil apoptosis by HNP-1 is associated with the upregulation of the anti-apoptotic protein Bcl-xL and the downregulation of the pro-apoptotic protein truncated Bid nih.govresearchgate.net. Furthermore, HNP-1 inhibits the change in mitochondrial membrane potential and the activity of caspase 3, a key executioner enzyme in the apoptotic cascade nih.govresearchgate.net. The signaling pathway involved in this anti-apoptotic effect has been identified to involve the P2Y6 receptor nih.govresearchgate.net. By prolonging the survival of neutrophils, HNP-1 can enhance the host's defensive capabilities against invading pathogens nih.govresearchgate.net.

Apoptotic RegulatorEffect of HNP-1Consequence
Bcl-xL (anti-apoptotic) UpregulationSuppression of apoptosis
Truncated Bid (pro-apoptotic) DownregulationSuppression of apoptosis
Caspase 3 Activity InhibitionSuppression of apoptosis
Mitochondrial Membrane Potential Inhibition of changeSuppression of apoptosis

Phagocytosis Enhancement and Intracellular Pathogen Clearance

This compound can augment the phagocytic capacity of immune cells and contribute to the clearance of intracellular pathogens. It has been reported that human neutrophil peptides can cause the aggregation of pathogens, which in turn promotes their uptake by phagocytes nih.gov. This peptide is a component of the non-oxidative antimicrobial mechanisms of neutrophils and contributes to innate immunity by facilitating phagocytosis qscience.com.

HNP-1 has demonstrated direct efficacy against intracellular pathogens. In the context of Leishmania major infection, HNP-1 has been shown to have direct leishmanicidal effects on both the promastigote and amastigote stages of the parasite at concentrations that are not toxic to host cells sciencedaily.com. Treatment of neutrophils with HNP-1 reduces their infectivity by Leishmania parasites plos.orgresearchgate.netnih.govmdpi.com. In vivo studies in a mouse model of leishmaniasis have further demonstrated the therapeutic potential of HNP-1 in controlling the parasite nih.gov.

Similarly, HNP-1 has been implicated in the control of intracellular Salmonella. While the direct intracellular killing mechanisms are complex and can involve other antimicrobial peptides and proteases, the expression of cationic peptides within macrophages is crucial for impairing the replication of intracellular Salmonella nih.gov. In a human intestinal organoid co-culture model, the presence of neutrophils, which release peptides like HNP-1, resulted in a decreased intracellular bacterial burden of Salmonella nih.gov.

Formation and Composition of Neutrophil Extracellular Traps (NETs)

Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by neutrophils to trap and kill pathogens nih.govnih.govconsensus.app. The formation of NETs is a key antimicrobial strategy of neutrophils nih.govmdpi.com. The composition of NETs includes a variety of antimicrobial peptides, and as a prominent component of neutrophil granules, HNP-1 is incorporated into these structures mdpi.commdpi.com.

Proteomic analyses of NETs induced by various stimuli, such as PMA, calcium ionophore A23187, and Escherichia coli lipopolysaccharide (LPS), have identified a wide range of constituent proteins frontiersin.orgnih.govsemanticscholar.orgplos.org. These proteins originate from different cellular compartments, including the nucleus, cytoplasm, and various granule types plos.org. The core components of NETs are DNA and histones, which are adorned with numerous antimicrobial proteins from the neutrophil's arsenal (B13267) nih.govconsensus.app. Among these are proteins from azurophilic granules, where HNP-1 is stored frontiersin.org. While a specific proteomic profile of NETs induced solely by HNP-1 is not yet fully characterized, the general composition of NETs consistently includes cationic antimicrobial peptides, highlighting their integral role in the function of these extracellular traps mdpi.com.

General Component of NETsSpecific Examples
Scaffold Decondensed DNA, Histones (H1, H2A, H2B, H3, H4)
Granule Proteins Elastase, Myeloperoxidase, Azurocidin, Lactoferrin, Gelatinase
Cytoplasmic Proteins S100 family proteins (S100A8, S100A9)
Antimicrobial Peptides Defensins (including HNP-1), Cathelicidins

Interaction with Complement System Pathways

This compound has been shown to interact with and modulate the complement system, a critical component of innate immunity. Specifically, HNP-1 can inhibit the activation of both the classical and the lectin pathways of complement mdpi.comnih.govlu.seresearchgate.net. This inhibitory effect is mediated through the direct binding of HNP-1 to key recognition molecules of these pathways.

Studies have demonstrated a dose-dependent binding of HNP-1 to C1q, the initial recognition component of the classical pathway nih.govnih.gov. The binding site for HNP-1 on C1q is likely located on its collagen-like stalks nih.gov. By binding to C1q, HNP-1 inhibits its hemolytic activity and prevents the subsequent activation of the classical pathway cascade nih.gov.

Similarly, HNP-1 interacts with Mannose-Binding Lectin (MBL), the key recognition molecule of the lectin pathway nih.govlu.seresearchgate.net. This interaction also appears to occur via the collagenous domains of MBL nih.govlu.seresearchgate.net. The binding of HNP-1 to both C1q and MBL is efficient and results in the formation of complexes in solution nih.govlu.seresearchgate.net. By inhibiting these early phases of complement activation, HNP-1 may play a protective role against tissue injury during inflammatory conditions nih.gov.

Inhibition of Classical Complement Activation

The classical complement pathway is a critical arm of the adaptive immune response, typically initiated by antigen-antibody complexes. wikipedia.orgyoutube.com this compound has been demonstrated to be a potent inhibitor of this pathway. nih.govnih.govashpublications.org This inhibition is primarily achieved through the direct interaction of NCP-1 with C1q, the initial recognition component of the classical pathway. nih.govashpublications.org

Research has shown that NCP-1 binds to C1q in a dose-dependent manner. nih.govashpublications.org The binding site for NCP-1 is located on the collagen-like stalks of the C1q molecule. nih.govashpublications.org This interaction has been confirmed through enzyme-linked immunosorbent assay (ELISA) studies, which demonstrated clear binding of NCP-1 to both intact C1q and its isolated collagen-like regions. nih.govashpublications.org The formation of stable complexes between NCP-1 and C1q in the fluid phase prevents C1q from initiating the downstream activation of the classical pathway, thereby inhibiting its hemolytic activity. nih.govashpublications.org

While the primary interaction is with C1q, limited binding of NCP-1 to other components of the C1 complex, such as C1r and C1s, has also been observed. nih.govashpublications.org However, no significant binding to the C1-inhibitor has been detected. nih.govashpublications.org The inhibitory effect of NCP-1 on the classical pathway is a specific interaction, as demonstrated by competition ELISAs where unlabeled NCP-1, but not other cationic proteins like protamine, could block the binding of labeled NCP-1 to C1q. nih.govashpublications.org This targeted inhibition of the early phase of the classical complement pathway suggests a role for NCP-1 in modulating inflammatory responses in vivo. nih.govashpublications.org

Table 1: Research Findings on the Inhibition of Classical Complement Activation by this compound
FindingExperimental MethodKey ObservationReference
Inhibition of C1q hemolytic activityHemolytic assayNCP-1 inhibits the activation of the classical complement pathway. nih.govashpublications.org
Binding of NCP-1 to C1qELISANCP-1 demonstrates dose-dependent binding to intact C1q and its collagen-like stalks. nih.govashpublications.org
Complex formationFluid phase incubationPreincubation of NCP-1 with C1q results in the formation of stable complexes. nih.govashpublications.org
Specificity of bindingCompetition ELISANCP-1, but not protamine, inhibits the binding of biotin-labeled NCP-1 to C1q. nih.govashpublications.org
Regulation of Lectin Pathway Activity

The lectin pathway of complement activation is an important component of innate immunity, initiated by the binding of mannose-binding lectin (MBL) to carbohydrates on the surface of pathogens. Due to the structural and functional similarities between MBL and C1q, the interaction between NCP-1 and the lectin pathway has been investigated. nih.gov

Studies have revealed that NCP-1 effectively inhibits the lectin pathway. nih.govlu.se This inhibition is mediated by the direct binding of NCP-1 to MBL. nih.gov The binding occurs in a dose-dependent manner and, interestingly, takes place in a calcium-free buffer, indicating that the interaction is likely with the collagenous domains of MBL, similar to its binding to C1q. nih.gov

To pinpoint the specific binding sites, a series of overlapping synthetic linear peptides spanning the entire sequence of NCP-1 were utilized. nih.gov Both MBL and C1q exhibited dose-dependent binding to the same set of peptides, suggesting a common binding site on NCP-1 for both of these complement recognition molecules. nih.gov The strongest binding was observed with peptides containing the C-terminal or N-terminal parts of the NCP-1 molecule. nih.gov

The formation of complexes between NCP-1 and MBL in solution has been demonstrated, which consequently leads to the inhibition of lectin pathway activation. nih.gov By interacting with both C1q and MBL, NCP-1 can efficiently downregulate the initial stages of both the classical and lectin complement pathways. nih.govlu.se This dual inhibitory capacity highlights the potential of NCP-1 to protect tissues from damage during inflammatory conditions by controlling the early phases of complement activation. nih.gov

Table 2: Research Findings on the Regulation of Lectin Pathway Activity by this compound
FindingExperimental MethodKey ObservationReference
Inhibition of lectin pathway activationELISA-based systemNCP-1 inhibits the activation of the lectin pathway of complement. nih.gov
Binding of NCP-1 to MBLELISANCP-1 shows dose-dependent binding to MBL, likely via the collagenous domains. nih.gov
Identification of binding sitesPeptide array analysisBoth MBL and C1q bind to peptides from the C- and N-terminal regions of NCP-1. nih.gov
Complex formationSolution-based assaysNCP-1 and MBL form complexes in solution. nih.gov

Role of Neutrophil Cationic Peptide 1 in Physiological and Pathophysiological Contexts

Contributions to Innate Host Defense Mechanisms

Neutrophil cationic peptide 1 is a fundamental effector molecule in the first line of defense against invading microorganisms. nih.govubc.ca Stored in high concentrations within neutrophil granules, HNP-1 is released upon neutrophil activation at sites of infection or inflammation. mdpi.comnih.gov Its cationic and amphipathic nature allows it to interact with and disrupt the negatively charged membranes of microbes, which is a primary mechanism of its antimicrobial activity. nih.govoup.com

Beyond direct killing, HNP-1 contributes to innate immunity through various immunomodulatory functions. It can act as a chemoattractant, recruiting other immune cells like monocytes, T cells, and immature dendritic cells to the site of infection, thereby amplifying the immune response. nih.govmdpi.com Furthermore, HNP-1 can influence the production of cytokines and enhance phagocytosis, further coordinating the efforts of the innate immune system to clear pathogens. mdpi.comnih.gov These peptides are integral to the oxygen-independent killing mechanisms of neutrophils and represent an ancient and conserved element of host defense. ubc.canih.gov

Involvement in Experimental Models of Infectious Diseases

The broad-spectrum antimicrobial capacity of this compound has been extensively documented in various experimental models, demonstrating its efficacy against bacteria, viruses, fungi, parasites, and mycobacteria.

HNP-1 exhibits potent bactericidal activity against a wide range of both Gram-negative and Gram-positive bacteria. nih.govnih.gov Its mechanisms of action include the permeabilization of bacterial membranes and the inhibition of cell wall biosynthesis by binding to lipid II, a crucial precursor molecule. nih.gov Studies have demonstrated its effectiveness even against antibiotic-resistant strains. researchgate.net Research has also shown that linear analogs of HNP-1 that lack the typical disulfide bridges can still retain significant antibacterial activity, indicating the importance of the peptide's primary sequence and cationic nature. nih.gov

Interactive Table: Anti-Bacterial Activity of this compound

Target BacteriumExperimental ModelKey Research Finding
Escherichia coliIn VitroHNP-1 and its linear analogs demonstrate bactericidal activity. nih.gov
Pseudomonas aeruginosaIn VitroActivity is observed, though it can be attenuated by high salt concentrations. nih.gov
Staphylococcus aureusIn VitroHNP-1 shows efficacy; its mechanism involves binding to lipid II to inhibit cell wall synthesis. nih.gov
Salmonella TyphimuriumAnimal Model (Mice)Administration of exogenous α-defensin resulted in a reduced bacterial load. pnas.org

The antiviral properties of HNP-1 have been recognized for decades, with early studies demonstrating its ability to inhibit enveloped viruses. nih.gov Its mode of action can involve directly targeting and disrupting the viral lipid envelope, thereby preventing viral entry into host cells. nih.gov For some viruses, HNP-1 appears to interfere with the early stages of replication after the virus has already infected the cell. nih.gov

Interactive Table: Anti-Viral Activity of this compound

Target VirusExperimental ModelKey Research Finding
Herpes Simplex Virus (HSV-1, HSV-2)In VitroHNP-1 directly inactivates the virus in a temperature- and pH-dependent manner. nih.gov
Influenza A VirusCellular ModelsHNP-1 can reduce viral growth, with maximal effects requiring the peptide's interaction with host cells prior to infection. nih.gov
Cytomegalovirus (CMV)In VitroHNP-1 demonstrates inhibitory effects against CMV. nih.gov
Vesicular Stomatitis Virus (VSV)In VitroThe peptide shows inhibitory activity against this enveloped virus. nih.gov

HNP-1 is an effective agent against various fungal pathogens. nih.gov Its antifungal action is consistent with its broader antimicrobial mechanism of disrupting cell membrane integrity. nih.gov Experimental studies have shown that HNP-1 can inhibit the growth of clinically relevant fungi, highlighting its role in defending against mycoses.

Interactive Table: Anti-Fungal Activity of this compound

Target FungusExperimental ModelKey Research Finding
Candida albicansIn VitroHNP-1 demonstrates antifungal activity against this opportunistic yeast. nih.gov
Aspergillus fumigatusIn VitroThe peptide shows inhibitory effects against this common mold. nih.gov
Cryptococcus neoformansIn VitroPorcine protegrin-1, a related cationic peptide, was found to be highly active against this pathogenic yeast. nih.gov

The antimicrobial spectrum of HNP-1 also includes activity against protozoan parasites. nih.gov Research has shown that it can directly kill parasites and modulate the host's immune cell response to reduce infection rates. This dual action makes it a promising candidate for further investigation in the context of parasitic diseases.

Interactive Table: Anti-Parasitic Activity of this compound

Target ParasiteExperimental ModelKey Research Finding
Leishmania majorIn Vitro (Promastigotes & Amastigotes)Recombinant HNP-1 demonstrated a direct anti-parasitic effect. nih.gov
Leishmania majorCellular Model (Infected Neutrophils)rHNP-1 reduced the infectivity rate of Leishmania-infected neutrophils. nih.gov

This compound plays a significant role in the innate defense against mycobacteria, including Mycobacterium tuberculosis. jci.org Its primary mechanism involves increasing the permeability of the mycobacterial cell envelope, which is notoriously difficult to penetrate. oup.com This action not only has a direct bactericidal effect but also facilitates the entry of conventional antibiotics. oup.comnih.gov In vivo studies have confirmed that HNP-1 can lead to a significant reduction in the bacterial load in the lungs, liver, and spleen of infected mice. nih.gov A crucial finding is the synergistic effect observed when HNP-1 is combined with anti-tuberculosis drugs like isoniazid (B1672263) and rifampicin (B610482), suggesting its potential use as an adjunct to standard chemotherapy to combat drug resistance. oup.com

Interactive Table: Activity of this compound Against Mycobacteria

Target OrganismExperimental ModelKey Research Finding
Mycobacterium tuberculosisIn VitroHNP-1 exhibits strong bactericidal activity, likely by increasing cell envelope permeability. oup.com
Mycobacterium tuberculosisIn Vitro & Ex VivoA combination of HNP-1 with isoniazid and rifampicin resulted in a significant reduction in bacterial load. oup.com
Mycobacterium tuberculosisAnimal Model (Mice)Treatment with HNP-1 led to significantly improved clearance of bacilli from the lungs, liver, and spleen. nih.gov
Mycobacterium avium-intracellulareIn VitroHNP-1 at 5 µg/mL was shown to kill the mycobacteria. nih.gov

Functional Roles in Non-Infectious Inflammatory States (Preclinical Research)

This compound (NCP-1), also known as Human Neutrophil Peptide-1 (HNP-1) or alpha-defensin 1, plays a multifaceted role in non-infectious inflammatory conditions. Preclinical research has demonstrated its capacity to both promote and inhibit inflammatory pathways, highlighting a complex regulatory function that is highly dependent on the specific context and concentration.

Regulation of Acute and Chronic Inflammatory Responses

HNP-1 exhibits a dual regulatory role in inflammation, capable of exerting both pro- and anti-inflammatory effects. Its anti-inflammatory activities are well-documented; HNP-1 can inhibit the classical and lectin pathways of the complement system by interacting with C1q and mannose-binding lectin (MBL), which helps protect tissues from excessive inflammation nih.govmdpi.com. In studies involving human monocyte-derived macrophages (HMDMs), HNP-1 was shown to inhibit the production of multiple pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) nih.govpnas.orged.ac.uk. This inhibitory effect is achieved through a unique mechanism where HNP-1 enters the macrophage and profoundly inhibits bulk mRNA translation without affecting mRNA stability, effectively acting as a "molecular brake" on macrophage-driven inflammation pnas.orged.ac.ukrheumnow.comnih.gov. This process is believed to be a key mechanism for ensuring the timely resolution of inflammation pnas.orged.ac.ukrheumnow.com.

Conversely, HNP-1 can also promote inflammation. At low concentrations, it has been shown to upregulate the expression of TNF-alpha and IL-1 beta in monocytes nih.govnih.gov. HNP-1 is a significant chemoattractant for various immune cells, including human monocytes, naive T cells, and immature dendritic cells, thereby recruiting them to sites of inflammation nih.govmdpi.comnih.gov. In plasmacytoid dendritic cells, HNP-1 can induce the production of pro-inflammatory type I interferons and IL-6 mdpi.com. This dual functionality suggests that the local concentration and cellular context are critical determinants of HNP-1's inflammatory role.

Table 1: Dual Inflammatory Roles of HNP-1 in Preclinical Models

Activity Mechanism Key Findings References
Anti-inflammatory Inhibition of complement pathways Binds to C1q and MBL, inhibiting classical and lectin pathways. nih.govmdpi.com
Inhibition of cytokine synthesis Enters macrophages and inhibits mRNA translation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). nih.govpnas.orged.ac.ukrheumnow.comnih.gov
Inhibition of immune cell activity Inhibits spontaneous and cytokine-inducible Natural Killer (NK) cell activity. nih.gov
Pro-inflammatory Chemoattraction of immune cells Induces migration of monocytes, T cells, and immature dendritic cells. nih.govmdpi.comnih.gov
Induction of cytokines At low concentrations, upregulates TNF-α and IL-1β in monocytes. Induces type I interferons and IL-6 in plasmacytoid dendritic cells. nih.govmdpi.comnih.gov

Influence on Tissue Remodeling and Injury Resolution

HNP-1 is actively involved in the processes of tissue repair and injury resolution. In the context of wound healing, it has been shown to stimulate the proliferation of fibroblasts and epithelial cells nih.govresearchgate.net. Research on human dermal fibroblasts revealed that HNP-1 promotes wound repair by modulating the extracellular matrix; it increases the expression of proalpha1(I) collagen mRNA and protein while simultaneously decreasing the expression of interstitial collagenase (matrix metalloproteinase 1, MMP-1) at both the mRNA and protein levels researchgate.net. This dual action enhances the deposition of the extracellular matrix while controlling its degradation, a critical balance for effective wound healing researchgate.net.

Furthermore, HNP-1 contributes to wound closure in airway epithelial cells, a process involving cell migration and proliferation neu.edu. In a preclinical model of peripheral nerve crush injury, HNP-1 was found to accelerate Wallerian degeneration, the process of clearing degenerative axons after injury nih.gov. It achieves this by activating macrophages, which are crucial for removing axonal debris, thereby creating a microenvironment that is more suitable for nerve regeneration nih.gov.

Emerging Roles in Complex Disease Pathologies (Preclinical Research)

Beyond its functions in general inflammation and tissue repair, preclinical studies have implicated HNP-1 in the specific mechanisms of complex diseases, including autoimmune disorders and cancer.

Involvement in Autoimmune Disease Mechanisms

HNP-1 is increasingly recognized as a key player in the pathology of autoimmune diseases. In conditions like Rheumatoid Arthritis (RA), elevated levels of HNP-1 have been identified in the synovial fluid of patients, with particularly high concentrations correlating with more erosive forms of the disease mdpi.comfrontiersin.org. This suggests HNP-1 could serve as a biomarker for disease severity in RA mdpi.com.

A critical mechanism for HNP-1's involvement in autoimmunity is its role in the formation of Neutrophil Extracellular Traps (NETs) nih.govnih.govmdpi.com. NETs are web-like structures composed of DNA, histones, and granular proteins, including HNP-1, that are released by activated neutrophils nih.govmdpi.com. In autoimmune diseases such as Systemic Lupus Erythematosus (SLE), these NETs, containing HNP-1 complexed with self-DNA, can act as autoantigens nih.govmdpi.com. These complexes stimulate plasmacytoid dendritic cells through Toll-like receptors to produce type I interferons, which are major contributors to the autoimmune response nih.govnih.govmdpi.com. Consequently, autoantibodies against HNP-1 are often detected in the sera of SLE patients, and their levels can correlate with disease activity nih.govencyclopedia.pub. The release of HNP-1 by activated neutrophils also acts as a chemoattractant for other immune cells, further perpetuating the inflammatory cycle in autoimmune conditions encyclopedia.pub.

Contextual Role in Tumor Biology

The role of HNP-1 in cancer is complex, with evidence suggesting it can have both tumor-promoting and tumor-suppressing functions depending on the context. However, a significant body of preclinical research has focused on its direct cytotoxic capabilities against cancer cells.

HNP-1 exhibits direct, concentration-dependent tumoricidal activity against a variety of cancer cells nih.govnih.govresearchgate.net. This anticancer effect stems from its cationic nature, which allows it to preferentially interact with the anionic membranes of tumor cells researchgate.netcore.ac.uk. This interaction leads to membrane disruption and permeabilization, allowing the peptide to enter the cell mdpi.comcore.ac.uk. Once inside, HNP-1 can induce apoptosis and inflict DNA damage, leading to cell death mdpi.comnih.gov.

Atomic force microscopy studies have visualized these effects, showing that HNP-1 treatment leads to morphological changes, membrane defects, and nuclear fragmentation in prostate adenocarcinoma cells core.ac.uknih.gov. In various experimental models, HNP-1 has demonstrated cytotoxicity against cell lines from prostate, breast, and lung cancers, as well as murine teratocarcinoma nih.govresearchgate.net. Furthermore, in mouse models of breast and lung cancer, intratumoral injection of a plasmid encoding HNP-1 increased the tumor's susceptibility to conventional chemotherapy agents like doxorubicin (B1662922) and cisplatin (B142131) nih.govresearchgate.net.

Table 2: Direct Antitumor Effects of HNP-1 in Experimental Systems

Cancer Model Experimental System Observed Effect Mechanism References
Murine Teratocarcinoma In vitro / In vivo Abrogated oncogenicity Concentration-dependent tumor cell lysis nih.gov
Prostate Adenocarcinoma (PC-3 cells) In vitro Cytotoxicity, induction of apoptosis Preferential binding, membrane permeabilization, induction of DNA damage mdpi.comresearchgate.netcore.ac.uknih.gov
Breast Cancer (4T1 mouse model) In vivo Increased tumor susceptibility to doxorubicin Not specified nih.govresearchgate.net
Lung Cancer (A549 model) In vivo Increased tumor susceptibility to cisplatin Not specified nih.govresearchgate.net
Modulation of the Tumor Microenvironment and Immune Evasion

This compound (NCP-1), also known as Human Neutrophil Peptide-1 (HNP-1) or alpha-defensin 1, plays a multifaceted role in shaping the tumor microenvironment (TME). Its functions extend beyond direct cytotoxicity to tumor cells and involve complex interactions with the immune system, which can influence tumor progression and immune surveillance.

NCP-1 contributes to the modulation of the TME through several mechanisms. It acts as a chemoattractant for various immune cells. nih.govmdpi.com Specifically, it has been shown to attract CD4+/CD45RA+ naive and CD8+ T cells, monocytes, immature dendritic cells (imDCs), and mast cells. nih.gov The recruitment of these immune effectors into the tumor vicinity is a critical step in initiating an anti-tumor immune response. For instance, the intratumoral expression of a secretable form of NCP-1 in mouse models of colon and breast cancer led to the recruitment and activation of imDCs, which was associated with significant tumor growth inhibition and increased infiltration of cytotoxic T lymphocytes (CTLs). nih.govnih.gov

Beyond recruitment, NCP-1 can also activate the attracted leukocytes, prompting them to release pro-inflammatory signals. mdpi.com In in vitro coculture models of non-small cell lung cancer (NSCLC), stimulation with NCP-1 led to an increase in pathways related to chemotaxis, proinflammatory cytokine secretion (including IL-1β, IL-6, and TNF-α), dendritic cell maturation, phagocytosis, and antigen presentation. biorxiv.org This suggests that NCP-1 can help polarize the TME towards a pro-inflammatory state, which is more conducive to an effective anti-tumor response. By fostering an environment rich in pro-inflammatory signals and activated antigen-presenting cells, NCP-1 can link the innate and adaptive immune systems, potentially overcoming tumor-induced immune suppression. biorxiv.org

However, the role of defensins in cancer is complex, and their effects can be context-dependent. While many studies point to their anti-tumoral functions, some research has indicated that overexpression of defensins, including NCP-1, is observed in several cancer types and may sometimes promote tumor cell proliferation and invasiveness. nih.govqub.ac.uk For example, in oral squamous cell carcinoma, NCP-1 (referred to as DEFA1) was found to be overexpressed at the invasive tumor front and promoted cancer cell invasion and growth. nih.gov This highlights the dual role these peptides can play within the TME.

Regarding immune evasion, by promoting the infiltration and activation of immune cells, NCP-1 can counteract mechanisms employed by tumors to escape immune detection. Tumors often create an immunosuppressive microenvironment to evade destruction by the immune system. NCP-1's ability to stimulate a robust inflammatory response and enhance antigen presentation can help to break this tolerance. biorxiv.org Furthermore, the direct cytotoxic action of NCP-1 on tumor cells can lead to the release of tumor-associated antigens, which can then be taken up by the recruited dendritic cells, further stimulating a specific anti-tumor adaptive immune response. nih.gov In mouse models, NCP-1-based gene therapy not only induced tumor cell apoptosis but also increased lymphocyte infiltration into the tumor tissue, suggesting a role in overcoming immune ignorance or suppression. mdpi.com

Table 1: Immunomodulatory Effects of this compound in the Tumor Microenvironment

Immune Cell TypeEffect of NCP-1/HNP-1Observed OutcomeCancer Model/System
Immature Dendritic Cells (imDCs)Chemoattraction and ActivationIncreased infiltration and maturation, leading to enhanced antigen presentation.CT26 colon cancer and 4T1 breast cancer mouse models. nih.govnih.gov
T Cells (CD4+ and CD8+)ChemoattractionIncreased infiltration of cytotoxic T lymphocytes (CTLs) into the tumor.In vitro studies and various cancer models. nih.govmdpi.com
MonocytesChemoattractionRecruitment to the tumor site.In vitro chemotaxis assays. nih.govmdpi.com
LymphocytesIncreased InfiltrationEnhanced host immune response against the tumor.Human lung adenocarcinoma xenograft in nude mice. mdpi.com
Synergistic Effects with Chemotherapeutic Agents in Animal Models

The ability of this compound to modulate the tumor microenvironment and increase the permeability of cell membranes has led to investigations into its potential synergistic effects with conventional chemotherapeutic agents. nih.gov Research in animal models has demonstrated that NCP-1 can significantly enhance the efficacy of chemotherapy, suggesting a promising role as an adjunct in cancer treatment.

A key study investigated the combination of NCP-1 gene therapy (using a plasmid expressing a secretable form of HNP-1, referred to as pHNP1) with the chemotherapeutic drug doxorubicin in a mouse 4T1 breast cancer model. The combination treatment resulted in a significantly greater delay in tumor growth and a reduction in lung metastasis compared to either agent used alone. nih.gov The mechanisms underlying this synergy were multifaceted. The intracellular expression of NCP-1 was found to enhance the accumulation of doxorubicin within the tumor cells and significantly impair the mitochondrial transmembrane potential, thereby increasing the cytotoxic effect of the chemotherapy. nih.gov Furthermore, NCP-1 expression led to the normalization of intratumoral microvessels and induced significant in situ tumor cell apoptosis. nih.gov

This chemosensitization effect was not limited to doxorubicin or breast cancer. The same study observed a similar synergistic outcome in an A549 lung cancer model treated with a combination of pHNP1 and cisplatin. nih.gov These findings suggest that NCP-1's ability to potentiate chemotherapy could be applicable across different tumor types and with various cytotoxic drugs.

Table 2: Synergistic Effects of NCP-1 with Chemotherapy in Animal Models

Cancer ModelChemotherapeutic AgentCombined TreatmentKey Findings
4T1 Breast Cancer (Mouse)DoxorubicinIntratumoral injection of plasmid HNP1 (pHNP1) + intravenous Doxorubicin- Significant delay in tumor growth.
  • Decreased lung metastasis.
  • Enhanced intracellular accumulation of Doxorubicin.
  • Impaired mitochondrial transmembrane potential.
  • Normalization of intratumoral microvessels. nih.gov
  • A549 Lung Cancer (Mouse)CisplatinIntratumoral injection of plasmid HNP1 (pHNP1) + Cisplatin- Significant chemosensitization effect observed.
  • Increased proliferation inhibition and apoptosis. nih.gov
  • In addition to conventional chemotherapeutics, research has explored the cooperative effects of NCP-1 with other naturally occurring antimicrobial proteins that possess anti-cancer properties, such as lactoferrin. An in vitro study on oral squamous cell carcinoma (OSCC) cells demonstrated that a combination of NCP-1 and lactoferrin induced a differential effect not seen with either agent alone. nih.gov While stimulating the proliferation of normal oral keratinocytes, the combination selectively induced cell death in OSCC cells. nih.gov This suggests a potentially important cooperative role for NCP-1 and lactoferrin in achieving a selective cytotoxic effect on tumor cells, although these synergistic effects have yet to be confirmed in animal models of OSCC.

    Advanced Methodologies and Research Paradigms for Neutrophil Cationic Peptide 1 Study

    Recombinant Expression and Production Systems for Functional Characterization

    The study of HNP-1 has historically been challenged by the difficulty and expense of purification from natural sources and chemical synthesis nih.gov. Consequently, recombinant expression systems have become indispensable for producing sufficient quantities of pure, functional HNP-1 for detailed characterization.

    Prokaryotic systems, particularly Escherichia coli, have been widely used for HNP-1 expression. Researchers have successfully produced HNP-1 by expressing a full-length preproHNP-1 sequence, which allows for the secretion of a soluble, mature form of the peptide that can be recovered from the cell lysate nih.gov. Purification often involves affinity chromatography, such as using a Nickel-Nitrilotriacetic Acid (Ni-NTA) column with Fast Protein Liquid Chromatography (FPLC) systems, which binds to an engineered polyhistidine-tag on the recombinant protein nih.gov. A critical challenge with bacterial expression is that the peptide is often produced in an unfolded, insoluble state, necessitating a subsequent in vitro folding step to form the correct disulfide bridges and achieve biological activity nih.govplos.org.

    Eukaryotic systems, such as the yeast Pichia pastoris, offer an alternative that can facilitate proper protein folding and disulfide bond formation. One strategy involves expressing HNP-1 as a fusion protein, for example, with enhanced green fluorescent protein (EGFP), to mitigate its natural toxicity to the host cells researchgate.netnih.gov. An enzymatic cleavage site, such as for enterokinase, is engineered between the fusion partner and HNP-1, allowing for the release of the native peptide after purification researchgate.netnih.gov. This approach has yielded bioactive, correctly folded HNP-1 with potent antimicrobial activity against pathogens like drug-resistant Helicobacter pylori researchgate.netnih.gov.

    Table 1: Comparison of Recombinant Expression Systems for HNP-1 Production
    Expression SystemTypical ApproachPurification MethodKey AdvantagesKey ChallengesReference
    Escherichia coliExpression of preproHNP-1 or His-tagged HNP-1Ni-NTA affinity chromatography (FPLC)High yield, rapid growth, well-established geneticsFormation of inclusion bodies, requires post-purification refolding, potential endotoxin (B1171834) contamination nih.govnih.gov
    Pichia pastoris (yeast)Secretion of HNP-1 as a fusion protein (e.g., with EGFP)Affinity chromatography followed by enzymatic cleavageEukaryotic post-translational modifications, can secrete correctly folded proteinLower yield than bacteria, slower growth, potential for glycosylation researchgate.netnih.gov

    Advanced Structural and Biophysical Characterization Techniques

    Understanding the three-dimensional structure of HNP-1 is fundamental to deciphering its mechanism of action. High-resolution structural data provides insights into how the peptide interacts with microbial membranes and host cell receptors.

    X-ray crystallography has been the primary technique for determining the atomic-level structure of HNP-1 and its variants. Crystallographic studies have revealed that HNP-1 adopts a characteristic defensin (B1577277) fold, comprising a triple-stranded, anti-parallel β-sheet stabilized by three intramolecular disulfide bonds rcsb.orgrcsb.org. These studies have provided precise coordinates for each atom, allowing for detailed analysis of the peptide's surface charge distribution, hydrophobicity, and the spatial arrangement of key amino acid residues. For instance, the crystal structure of wild-type HNP-1 has been solved to resolutions as high as 1.56 Å, providing a highly detailed architectural view rcsb.org. Structures of various mutants have also been determined, offering insights into the contribution of specific residues to the peptide's structure and function rcsb.orgnih.gov.

    Nuclear Magnetic Resonance (NMR) spectroscopy serves as a complementary technique, particularly for studying the structure and dynamics of peptides in solution. While X-ray crystallography provides a static snapshot of the molecule in a crystalline state, NMR can reveal information about conformational flexibility and dynamics in a more physiologically relevant environment.

    Table 2: Selected Structural Data for HNP-1 from X-ray Crystallography
    PDB IDMolecule/MutantResolution (Å)Key Structural FeaturesReference
    3GNYHuman alpha-defensin 1 (HNP-1)1.56Reveals the canonical defensin fold with a triple-stranded β-sheet. rcsb.org
    4DU0HNP-1 (G17A mutant)1.90Showed a β-bulge identical to wild-type, but with perturbed dimerization. rcsb.org
    4LBBHNP-1 (I20A mutant)Not SpecifiedProvides structural data on a mutant to probe functional sites. nih.gov

    Computational Biology and In Silico Peptide Engineering Approaches

    Computational methods are increasingly powerful tools for investigating HNP-1, complementing experimental approaches by providing predictive models and dynamic insights at a molecular level.

    Molecular Dynamics (MD) simulations are used to study the conformational behavior of HNP-1 in various environments, such as in aqueous solution or near a model cell membrane nih.govscielo.br. These simulations can track the movements of every atom over time, providing a dynamic picture of the peptide's stability, flexibility, and interactions. MD studies have been used to investigate the stability conferred by the disulfide bridges and to simulate the peptide's behavior at a water/membrane interface, which is crucial for understanding its antimicrobial mechanism nih.govscielo.bracs.org.

    Homology modeling and other protein structure prediction tools are employed when experimental structures are unavailable, for instance, for modified peptides or the full-length defensin precursor researchgate.netnih.gov. These models, once validated, serve as the basis for further computational analysis.

    In silico peptide engineering involves computationally designing and evaluating modified HNP-1 analogs with potentially improved properties, such as enhanced stability or target affinity nih.govresearchgate.net. For example, researchers have computationally studied HNP-1 derived peptides and their interactions with lipid II, a key component of the bacterial cell wall, to predict their antimicrobial efficacy nih.govresearchgate.net. Molecular docking simulations can predict the binding poses and affinities between HNP-1 analogs and their molecular targets, guiding the rational design of new peptide-based therapeutics nih.gov.

    Table 3: Overview of Computational Approaches in HNP-1 Research
    MethodologyApplication to HNP-1Key Findings/InsightsReference
    Molecular Dynamics (MD) SimulationStudying conformational stability and behavior at membrane interfaces.Disulfide bridges are crucial for maintaining the β-sheet structure; revealed peptide dynamics during membrane interaction. nih.govscielo.br
    Homology ModelingPredicting the 3D structure of the full human neutrophil defensin 1 protein.Generated a validated 3D model for further computational analysis of peptide derivatives. nih.gov
    Molecular DockingPredicting the interaction of HNP-1 analogs with bacterial targets like lipid II.Identified similar interaction patterns for modified peptides compared to native HNP-1, explaining their retained activity. nih.gov

    Proteomic and Transcriptomic Profiling in Cellular and Model Systems

    Omics technologies provide a global view of the molecular changes occurring within cells or tissues in response to HNP-1, offering a systems-level understanding of its function.

    Proteomics has been instrumental in defining the protein composition of the neutrophil granules where HNP-1 is stored. Using techniques like two-dimensional gel electrophoresis and mass spectrometry (e.g., MALDI-TOF MS, ESI-MS/MS), researchers have created detailed proteome maps of azurophil, specific, and gelatinase granules nih.govusp.br. These studies have identified hundreds of proteins within these compartments, confirming the high abundance of HNP-1 in azurophil granules alongside other key antimicrobial proteins like myeloperoxidase nih.govusp.br. This proteomic context is crucial for understanding the coordinated function of granule-derived molecules during an immune response.

    Transcriptomics investigates changes in gene expression (mRNA levels) following cellular exposure to HNP-1. Interestingly, studies using human monocyte-derived macrophages (HMDMs) have revealed that HNP-1 can act as a potent inhibitor of protein synthesis. Transcriptomic and subsequent functional analyses showed that HNP-1 inhibits mRNA translation directly without affecting mRNA transcription or stability ed.ac.uknih.gov. This translational inhibition acts as a "molecular brake" on macrophage-driven inflammation by preventing the excessive production of pro-inflammatory proteins, a key aspect of HNP-1's immunomodulatory role ed.ac.uknih.gov.

    In Vitro Cellular Assays and Primary Immune Cell Models

    To dissect the multifaceted immunomodulatory roles of HNP-1, a variety of in vitro assays using primary immune cells are employed. These models provide a controlled environment to study the direct effects of HNP-1 on the cells that orchestrate innate and adaptive immunity.

    HNP-1 is a potent chemoattractant for several immune cell types. Its chemotactic activity has been demonstrated for human monocytes, naive T-lymphocytes (CD4+/CD45RA+), CD8+ T cells, and immature dendritic cells mdpi.comnih.govplos.org. These assays typically use Boyden chambers or similar migration systems to quantify cell movement toward a gradient of HNP-1.

    The peptide also modulates cytokine production in various immune cells. In macrophages and monocytes, HNP-1 can induce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) mdpi.comnih.gov. However, it can also have anti-inflammatory effects, such as inhibiting the release of IL-1β from LPS-activated monocytes and reducing TNF-α production from macrophages under certain conditions mdpi.com. Assays measuring cytokine release (e.g., ELISA) are standard tools for evaluating these effects. Furthermore, studies on human-monocyte derived macrophages have shown that HNP-1 can inhibit the biosynthesis of multiple cytokines, including TNFα, IL-6, and IL-1β, by directly inhibiting their mRNA translation nih.gov.

    Table 4: Summary of HNP-1 Effects on Primary Immune Cells in Vitro
    Immune Cell TypeObserved EffectAssay/MethodologyReference
    Monocytes/MacrophagesChemotaxis, modulation of cytokine (TNF-α, IFN-γ, IL-1β) production, enhanced phagocytosis, inhibition of mRNA translation.Migration assays, ELISA, phagocytosis assays, protein synthesis analysis. mdpi.complos.orged.ac.uknih.govnih.gov
    T-LymphocytesChemotaxis (naive CD4+ and CD8+ cells), induction of cytokine secretion (IFN-γ, IL-5, IL-6, IL-10).Migration assays, cell proliferation assays, cytokine bead arrays. mdpi.complos.orgnih.gov
    Dendritic CellsChemotaxis (immature dendritic cells).Migration assays. mdpi.comnih.gov

    Future Research Directions and Conceptual Therapeutic Prospects for Neutrophil Cationic Peptide 1

    Elucidating Novel Signaling Pathways and Receptor Interactions

    A deeper understanding of how HNP-1 communicates with host cells is fundamental to unlocking its therapeutic potential. While its direct antimicrobial mechanisms are partially understood, its ability to modulate the immune response is mediated by complex interactions with various cell surface receptors and the subsequent activation of intracellular signaling cascades.

    Future research will likely focus on identifying and characterizing the full spectrum of host cell receptors for HNP-1. Currently, several receptors have been implicated in mediating its effects, including purinergic receptors like P2Y6 and P2X7, and chemokine receptors such as CCR5. mdpi.comresearchgate.net For instance, HNP-1's induction of IL-8 in human epithelial cells has been linked to the P2Y6 signaling pathway. mdpi.com Furthermore, it can induce the release of IL-1 beta from LPS-primed macrophages by binding to the P2X7 receptor, which in turn activates the NLRP3 inflammasome. mdpi.com

    Detailed investigation into these interactions is needed to map the downstream consequences. Studies have shown that upon receptor binding, HNP-1 can activate key signaling pathways such as the ERK1/2 and PI3K/Akt pathways in monocytes and lung epithelial cells. mdpi.com Elucidating how HNP-1 differentially activates these pathways in various cell types will be crucial. A significant challenge remains in identifying receptors responsible for its non-specific binding and chemotactic effects on cells like immature dendritic cells, which suggests the existence of yet-to-be-discovered interaction partners. mdpi.com Advanced proteomic and genetic screening techniques will be instrumental in identifying these novel receptors and dissecting the intricate signaling networks they govern.

    Table 1: Known and Investigated Receptor Interactions of HNP-1

    Receptor Family Specific Receptor Cell Type(s) Downstream Pathway/Effect
    Purinergic Receptors P2Y6 Epithelial Cells, Neutrophils IL-8 production, Inhibition of apoptosis
    Purinergic Receptors P2X7 Macrophages NLRP3 inflammasome activation, IL-1β release
    Chemokine Receptors CCR5 Monocytes Stimulates monocyte adhesion and recruitment
    Formyl Peptide Receptors FPRL1 (Low-affinity) Neutrophils Potential role in suppressing apoptosis

    Understanding Context-Dependent Functional Duality and "Double-Edged Sword" Phenomena

    One of the most intriguing aspects of HNP-1 is its functional duality, acting as both a pro-inflammatory and an anti-inflammatory agent depending on the context, concentration, and microenvironment. This "double-edged sword" characteristic presents both a challenge and an opportunity for therapeutic design.

    At low concentrations, HNP-1 can promote inflammation by acting as a chemoattractant for monocytes, T cells, and dendritic cells, recruiting them to sites of infection. mdpi.comnih.gov It can also upregulate the expression of pro-inflammatory cytokines like TNF-alpha and IL-1 beta. nih.gov This pro-inflammatory activity is vital for mounting an effective initial immune response.

    Conversely, HNP-1 exhibits potent anti-inflammatory properties. It can inhibit the classical and lectin pathways of the complement system by interacting with C1q and mannose-binding lectin (MBL), thereby protecting tissues from excessive inflammation. mdpi.comnih.gov In macrophages, HNP-1 can act as a "molecular brake" on inflammation by entering the cell and inhibiting the translation of mRNA for pro-inflammatory cytokines, without affecting mRNA stability. rheumnow.comnih.gov It also inhibits the production of other key inflammatory mediators like IFN-gamma and IL-6. mdpi.comnih.gov This dual nature underscores a sophisticated regulatory mechanism within the innate immune system, where the same molecule can initiate a response and later help to resolve it.

    Future research must focus on deciphering the molecular switches that dictate this functional bifurcation. Understanding how local tissue environments, the presence of other signaling molecules, and HNP-1 concentration gradients influence its activity will be key to predicting its effect in different disease states. nih.govnih.gov

    Design and Development of Engineered Peptide Variants for Specific Applications

    The native structure of HNP-1, while effective, may not be optimal for therapeutic use due to factors like production challenges, stability, and potential for off-target effects. Consequently, a significant area of future research lies in the rational design and synthesis of engineered HNP-1 variants or peptidomimetics with enhanced or specialized functions.

    Researchers are already exploring strategies to create novel defensin (B1577277) analogs. One approach involves creating hybrid peptides that combine domains from different defensins to achieve desired properties. For example, a cyclic mini-β-defensin analog was designed by combining the hydrophobic domain of human beta-defensin 1 (hBD1) with the charged region of hBD3, resulting in a novel peptide with retained antibacterial activity and improved stability. nih.gov

    Computational biology and medicinal chemistry are proving invaluable in this effort. nih.govpnas.org By identifying the key pharmacophores—the essential structural motifs responsible for biological activity—of defensins, scientists can design smaller, non-peptide molecules (peptidomimetics) that mimic the function of the native peptide but have improved drug-like properties. pnas.org Other strategies include modifying existing defensin analogs, such as those from the American oyster, to enhance their stability and activity by replacing disulfide bonds with more stable chemical linkers like a triazole ring. rsc.org These engineered variants could be designed to be more resistant to physiological salt concentrations, have greater stability in serum, or exhibit enhanced specificity for microbial versus host cells, thereby minimizing toxicity. nih.govnih.gov

    Exploration of Modulatory Strategies for Targeted Immunoregulation

    Given its potent immunomodulatory capabilities, HNP-1 and its engineered variants represent a promising platform for developing novel therapeutics aimed at targeted immunoregulation. sahmri.org.au Instead of broad immunosuppression or stimulation, the goal is to selectively enhance protective immune responses while dampening those that cause pathology.

    Synthetic mimics of host defense peptides, sometimes called Innate Defense Regulator (IDR) peptides, are being developed to harness these immunomodulatory functions, often independent of direct antimicrobial activity. acs.orgnih.gov These peptides can selectively modulate inflammatory pathways, for instance, by suppressing the production of harmful pro-inflammatory cytokines in response to bacterial components while simultaneously enhancing chemokine expression to recruit immune cells needed for pathogen clearance. acs.org

    The potential applications are broad. HNP-1 has been shown to act as a powerful immune adjuvant, significantly enhancing antigen-specific antibody responses in animal models. nih.gov This suggests its potential use in vaccine formulations to boost efficacy. Furthermore, studies have demonstrated the therapeutic potential of HNP-1 in preclinical models of diseases like tuberculosis and hypertensive left ventricular hypertrophy, where it helps clear pathogens and reverses pathology by modulating key signaling pathways like NF-кB. nih.govnews-medical.net Future work will focus on tailoring HNP-1-based molecules to specific diseases, aiming to restore immune homeostasis rather than simply eliminating a pathogen or blocking a single inflammatory pathway.

    Integration into Multi-Omics and Systems Biology Research Frameworks

    To fully comprehend the biological roles and therapeutic potential of HNP-1, it must be studied within the complex network of biological systems. The integration of HNP-1 research into multi-omics and systems biology frameworks is a critical future direction. This approach moves beyond studying the peptide in isolation to analyzing its interactions and effects across the proteome, transcriptome, and metabolome.

    A prime example of this approach is a recent multi-omic study on COVID-19 patients, which combined plasma proteomics and transcriptomic analysis of peripheral blood mononuclear cells. nih.gov This systems-level view identified elevated levels of HNP-1 (DEFA1) in both the plasma and immune cells of patients with severe disease, linking its expression to the NF-κB signaling pathway and revealing its role in inhibiting SARS-CoV-2 infection. nih.gov

    Such integrated analyses can uncover novel functions, identify biomarkers for disease, and reveal new therapeutic targets. For instance, the established use of alpha-defensin levels as a diagnostic biomarker for periprosthetic joint infection is an application derived from understanding its systemic role in response to infection. nih.govmdpi.comyoutube.com By combining experimental data with computational modeling, systems biology can help predict the complex, sometimes paradoxical, effects of modulating HNP-1 levels in vivo. This holistic perspective will be essential for translating basic science discoveries about HNP-1 into safe and effective clinical interventions.

    Q & A

    Q. How can researchers ensure accurate quantification of synthetic HNP-1 in experimental setups?

    Accurate quantification requires using well-characterized synthetic peptide standards with verified purity (>95%) and concentration. Calibrators should be validated via mass spectrometry (MS) and high-performance liquid chromatography (HPLC). Lyophilized peptides must be reconstituted in stable buffers (e.g., acidic solutions) to prevent aggregation, and concentrations should be verified spectrophotometrically (e.g., UV absorbance at 280 nm) . Avoid "crude" peptides with limited purification, as batch-to-batch variability can compromise reproducibility .

    Q. What methods are recommended for characterizing the purity and identity of synthetic HNP-1?

    Purity should be confirmed via reverse-phase HPLC (≥95% purity), and identity validated using MS (e.g., MALDI-TOF or ESI-MS). Certificates of Analysis (COA) should include data on salt content (e.g., trifluoroacetate), water content, and solubility. For immunological assays, endotoxin testing is critical to rule out confounding immune responses .

    Q. What guidelines should be followed when reporting preclinical studies involving HNP-1?

    Adhere to NIH guidelines for experimental rigor, including detailed descriptions of animal models, HNP-1 dosing, and statistical methods. Provide raw data for key endpoints (e.g., microbial load, cytokine levels) to enable replication. Use checklists to ensure transparency in sample size justification and randomization .

    Advanced Research Questions

    Q. How does the structural conformation of HNP-1 influence its antimicrobial and immunomodulatory functions?

    HNP-1’s β-sheet structure stabilized by three disulfide bonds enables membrane disruption via electrostatic interactions with anionic microbial surfaces. Its immunomodulatory effects (e.g., chemoattraction of T cells) depend on interactions with receptors like formyl peptide receptor-like 1 (FPRL1). Mutagenesis studies can identify critical residues for dual functionality, while circular dichroism (CD) spectroscopy can correlate structural stability with activity .

    Q. What experimental approaches can resolve contradictory data on HNP-1’s efficacy in different physiological contexts?

    Contradictions often arise from contextual factors like pH, ion concentration, and microbial load. For example, HNP-1’s activity decreases in acidic environments (pH <6.5) due to altered charge distribution. Researchers should replicate conditions mimicking in vivo niches (e.g., neutrophil phagolysosomes vs. bloodstream) and use isothermal titration calorimetry (ITC) to study peptide-membrane binding under varying conditions .

    Q. How can in vitro models be optimized to study HNP-1’s interaction with immune cells under varying pH conditions?

    Use buffered cell culture media adjusted to specific pH levels (e.g., pH 4.5–7.5). Monitor HNP-1 stability via HPLC and assess immune cell responses (e.g., cytokine release, chemotaxis) using transwell assays. Include controls with scrambled-sequence peptides to distinguish sequence-specific effects .

    Methodological and Experimental Design Questions

    Q. What strategies minimize batch-to-batch variability in synthetic HNP-1 for sensitive bioassays?

    Request additional quality control (QC) metrics from suppliers, including peptide content analysis (via amino acid analysis) and TFA removal (<1% for cell assays). For long-term studies, use lyophilized aliquots stored at -80°C to prevent degradation. Validate each batch in a pilot bioassay (e.g., microbial killing or neutrophil activation) before scaling .

    How can researchers formulate hypothesis-driven questions on HNP-1’s role in neutrophil-mediated immunity using frameworks like FINER?

    Apply the FINER criteria:

    • Feasible : Assess HNP-1’s detectability in clinical samples (e.g., ELISA).
    • Novel : Explore understudied roles (e.g., synergy with LL-37 in chronic wounds).
    • Ethical : Use de-identified human neutrophil samples.
    • Relevant : Link HNP-1 dysregulation to diseases like sepsis or cystic fibrosis .

    Q. How should uncertainty in HNP-1 quantification be addressed when interpreting mass spectrometry data?

    Report uncertainty values derived from technical replicates (≥3) and biological replicates (≥5). Use isotope-labeled internal standards to correct for ion suppression effects. Calibration curves should span expected physiological ranges (1–100 ng/mL), and limit of quantification (LOQ) must be validated .

    Q. What are the challenges in elucidating HNP-1’s dual role in microbial killing and immune signaling?

    Challenges include:

    • Context-dependent activity : HNP-1 may act as a defensin in low concentrations but trigger apoptosis in high doses.
    • Cross-species variability : Human HNP-1 differs from murine homologs, complicating translational studies.
    • Redundancy : Overlapping functions with other host defense peptides (e.g., cathelicidins) require knockout models or neutralizing antibodies for mechanistic studies .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.